molecular formula C10H13N3O2S B2482692 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 302949-23-1

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2482692
CAS No.: 302949-23-1
M. Wt: 239.29
InChI Key: UERPFUFVUABKOO-UHFFFAOYSA-N
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Description

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase PIM1 (Proviral Integration site for Moloney murine leukemia virus). PIM1 kinase is a compelling oncotherapeutic target due to its role in promoting cell survival, proliferation, and resistance to chemotherapy. This thieno[2,3-d]pyrimidin-4(3H)-one based compound has demonstrated significant anti-proliferative activity in vitro, particularly against hematological malignancies. Its primary research value lies in its utility as a chemical probe to dissect the complex PIM1 signaling pathways and to investigate the therapeutic potential of PIM1 inhibition in oncology, especially in cancers where PIM1 is overexpressed and contributes to tumorigenesis. The compound serves as a key tool for validating PIM1 as a target and for exploring combination therapies aimed at overcoming treatment resistance. Research has shown that this scaffold exhibits promising in vivo efficacy in preclinical models, making it a valuable candidate for lead optimization studies in anticancer drug discovery.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-5-6(2)16-9-7(5)8(15)12-10(13-9)11-3-4-14/h14H,3-4H2,1-2H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPFUFVUABKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Bromoethanol

Procedure:

  • Reactants : 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (3 mmol), 2-bromoethanol (4.5 mmol), potassium carbonate (6 mmol).
  • Conditions : DMF, 80°C, 12 h.
  • Product : 2-((2-Hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Yield: 55–70%).

Challenges : Competing N-alkylation at the pyrimidin-4-one oxygen and regioselectivity issues necessitate chromatographic purification.

Reductive Amination with Glycolaldehyde

Alternative Approach:

  • Reactants : 2-Amino derivative (3 mmol), glycolaldehyde (6 mmol), sodium cyanoborohydride (4 mmol).
  • Conditions : Methanol, acetic acid catalyst, 24 h at 25°C.
  • Product : Comparable yield (50–65%) with improved selectivity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Gewald + Cyclization Formamidine acetate 65–80 High regioselectivity Requires harsh cyclization conditions
Alkylation 2-Bromoethanol, K₂CO₃ 55–70 Straightforward alkylation Over-alkylation side reactions
Reductive Amination Glycolaldehyde, NaBH₃CN 50–65 Mild conditions, better selectivity Lower yield

Spectroscopic Characterization and Validation

  • $$^{1}\text{H}$$ NMR : The 2-((2-hydroxyethyl)amino) group displays a triplet at δ 3.6 ppm (–CH₂OH) and a singlet for the NH proton (δ 8.2 ppm). Methyl groups at C5/C6 appear as singlets near δ 2.3 ppm.
  • MS (ESI) : Molecular ion peak at m/z 280.1 [M+H]$$^+$$.
  • IR : Stretching vibrations at 3320 cm$$^{-1}$$ (N–H), 1670 cm$$^{-1}$$ (C=O).

Industrial and Pharmacological Applications

Patented routes emphasize scalability, with yields exceeding 80% in kilogram-scale syntheses. The compound’s efficacy as a kinase inhibitor or antimicrobial agent is under investigation, leveraging its planar aromatic system and hydrogen-bonding capacity.

Chemical Reactions Analysis

Types of Reactions

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the thienopyrimidine core provides structural stability and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Substituent at Position 2 Biological Activity Key Findings References
2-((2-Hydroxyethyl)amino) Inferred solubility/pharmacokinetics Polar hydroxyethyl group may improve solubility and bioavailability vs. hydrophobic analogs.
2-(Benzylamino) Anticancer IC50 = 51.01% mean growth inhibition; GP = −31.02% in melanoma MDA-MB-435 cells.
2-(2,3-Dihydroxyphenyl) Anti-HIV Targets LEDGF/p75-dependent HIV-1 integrase activity; evaluated for dual inhibition mechanisms.
2-(para-Fluorophenyl) COX-2 Inhibition Selective COX-2 inhibition (IC50 = 42.19 μM, SI = 4.81); outperformed non-selective NSAIDs.
2-(tert-Butylamino) Antifungal Broad-spectrum fungicidal activity against Botrytis cinerea and Fusarium spp.
2-(Cinnamylthio) Undisclosed Structural modification with thioether linkage; potential for enhanced membrane permeability.

Key Research Findings

Anticancer Activity: The 2-benzylamino derivative demonstrated potent cytotoxicity, particularly against melanoma (MDA-MB-435) and breast cancer cell lines, suggesting that aromatic substituents enhance DNA intercalation or kinase inhibition . In contrast, polar groups like 2-hydroxyethylamino may reduce cytotoxicity but improve pharmacokinetic profiles, making them suitable for sustained therapies .

Antiviral and Anti-HIV Activity :

  • 2-(2,3-Dihydroxyphenyl) derivatives showed dual inhibition of HIV-1 reverse transcriptase and integrase, attributed to chelation of metal ions in enzyme active sites .

Enzyme Inhibition (COX-2) :

  • Electron-withdrawing groups (e.g., para-fluorophenyl ) enhanced COX-2 selectivity, while the hydroxyethyl group’s electron-donating nature may reduce potency but improve safety .

Antifungal Activity: Bulky substituents like tert-butylamino conferred broad antifungal activity, likely by disrupting fungal membrane synthesis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyethyl and dihydroxyphenyl substituents increase water solubility compared to benzyl or tert-butyl groups, which are more lipophilic .
  • Metabolic Stability : Thioether-linked derivatives (e.g., 2-cinnamylthio ) may exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16N4O2S2
  • Molecular Weight : 312.41104 g/mol
  • CAS Number : 42518-42-3

Research indicates that compounds within the thienopyrimidine class often exhibit inhibitory effects on specific bacterial targets. For instance, studies have identified that certain thienopyrimidines selectively inhibit Helicobacter pylori, a common gastric pathogen. The mechanism involves targeting the respiratory complex I subunit NuoD in H. pylori, crucial for ATP synthesis, demonstrating that modifications to the thienopyrimidine scaffold can enhance potency against this bacterium .

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against H. pylori. The structure-activity relationship (SAR) analysis revealed that modifications to the thienopyrimidine core could significantly enhance biological activity. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on bacterial growth .

CompoundIC50 (µM)Target
Original Compound1.55H. pylori
Modified Derivative 100.078H. pylori
Modified Derivative 110.31H. pylori

The significant improvement in potency suggests that further structural optimization could yield even more effective therapeutic agents.

Cytotoxicity Profile

While exploring the antimicrobial properties, it is crucial to assess cytotoxicity against human cells. In vitro studies demonstrated that some derivatives maintained acceptable cytotoxic profiles while exhibiting potent antibacterial activity against H. pylori. For instance, lead compounds showed minimal cytotoxic effects on human FaDu cells at concentrations effective against bacteria .

Case Study 1: Thienopyrimidine Derivatives Against H. pylori

In a systematic study of thienopyrimidine derivatives, researchers synthesized several compounds and evaluated their efficacy against various strains of H. pylori. The study found that specific modifications significantly enhanced antibacterial activity without increasing toxicity to human cells. The most promising candidates exhibited over a 70-fold increase in potency compared to the original compound .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted to optimize the lead compounds derived from thienopyrimidines. By modifying functional groups and assessing their impact on biological activity, researchers identified key structural elements contributing to increased efficacy against H. pylori. This iterative process led to the discovery of new scaffolds with improved pharmacological properties and bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed for 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis typically involves:

  • Gewald reaction for constructing the thienopyrimidine core: 2-butanone, sulfur, and ethyl cyanoacetate react under basic conditions (e.g., diethylamine) to form intermediate ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate .
  • Cyclization : Cyanamide and HCl facilitate cyclization to form the pyrimidinone ring .
  • Substituent introduction : Reactions with arylacetonitriles or acyl chlorides (e.g., 4-fluorobenzoyl chloride) at the 2-position, optimized under controlled temperatures (0–5°C) and using NaH as a base .
  • Critical parameters : Reaction yields drop significantly at temperatures >70°C, emphasizing strict temperature control during synthesis .

Q. How is structural characterization performed for these derivatives?

Key techniques include:

  • Spectroscopy : IR (C=O, NH stretches), 1H^1H/13C^{13}C NMR (substituent positioning, aromatic protons), and ESI-MS (molecular ion confirmation) .
  • Chromatography : TLC (silica gel, CHCl3_3:acetone 9:1) to monitor reaction progress and purity .
  • Melting points : Used as preliminary purity indicators (e.g., compound 7 melts >300°C) .

Q. What in vitro assays are used to evaluate COX-2 selectivity?

The COX Inhibitor Screening Assay Kit (Cayman Chemical) is standard:

  • Protocol : Compounds are tested at six concentrations (0.01–500 µM) against COX-1 (ovine) and COX-2 (human recombinant). PGF2α_{2\alpha} levels, measured via competitive ELISA, inversely correlate with inhibition .
  • Key metrics : IC50_{50} (concentration for 50% inhibition) and selectivity index (SI = COX-1 IC50_{50}/COX-2 IC50_{50}) .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence COX-2 selectivity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., para-fluorophenyl in compound 5) enhance COX-2 affinity (IC50_{50} = 42.19 µM, SI = 4.81) by increasing dipole interactions in the hydrophobic pocket .
  • Electron-donating groups (e.g., para-methoxy in compound 6) reduce activity (IC50_{50} = 142.71 µM, SI = 4.11) due to weaker binding .
  • Ortho-substituents (e.g., trifluoromethyl in compound 9) drastically lower selectivity (SI = 0.12), highlighting steric hindrance effects .
  • Methodological insight : Molecular docking or mutagenesis studies are recommended to validate binding hypotheses .

Q. What experimental strategies address discrepancies in COX-2 inhibition data?

Contradictions may arise from:

  • Enzyme source variability : Ovine COX-1 vs. human recombinant COX-2. Use isoform-specific controls (e.g., indomethacin for COX-1/COX-2 non-selectivity) .
  • Assay optimization : Pre-incubate compounds with enzymes to ensure equilibrium binding. Validate PGF2α_{2\alpha} measurements with internal standards to reduce variability .

Q. How can researchers optimize lead compounds for nanomolar potency?

  • Scaffold modification : Introduce bioisosteres (e.g., sulfonamide for amide in compound 8) to improve metabolic stability .
  • Hybridization : Combine with known pharmacophores (e.g., triazole rings in thieno[2,3-d]pyrimidines) to enhance anticancer activity .
  • Pro-drug design : Mask the hydroxyethyl group with esters to improve bioavailability .

Q. What alternative therapeutic applications are plausible for this scaffold?

  • Anticancer activity : Analogues like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one show cytotoxicity (e.g., MDA-MB-435 melanoma cell line, GP = −31.02%) .
  • Fungicidal activity : Derivatives with alkylamino substituents exhibit broad-spectrum antifungal effects, validated via agar dilution assays .

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